molecular formula C17H20N2O4S B14034426 N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide

N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide

Cat. No.: B14034426
M. Wt: 348.4 g/mol
InChI Key: RQRVCATXMOQZPV-QUIWEDSDSA-N
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Description

N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative featuring a cyclobutenedione core, a dihydroindenyl moiety, and a tert-butyl sulfinamide group. The cyclobutenedione ring (3,4-dioxocyclobuten-1-yl) is electron-deficient, enabling reactivity in nucleophilic additions, while the sulfinamide group enhances solubility and stereochemical control in synthesis . Its synthesis likely involves stereoselective amination and sulfinylation steps, analogous to methods used for related sulfinamide compounds .

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C17H20N2O4S/c1-17(2,3)24(23)19-14-13(15(21)16(14)22)18-12-10-7-5-4-6-9(10)8-11(12)20/h4-7,11-12,18-20H,8H2,1-3H3/t11-,12-,24?/m0/s1

InChI Key

RQRVCATXMOQZPV-QUIWEDSDSA-N

Isomeric SMILES

CC(C)(C)S(=O)NC1=C(C(=O)C1=O)N[C@@H]2[C@H](CC3=CC=CC=C23)O

Canonical SMILES

CC(C)(C)S(=O)NC1=C(C(=O)C1=O)NC2C(CC3=CC=CC=C23)O

Origin of Product

United States

Preparation Methods

Synthetic Route

The enantiopure 2-methylpropane-2-sulfinamide is prepared via an enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by cleavage of the disulfide bond using lithium amide reagents. The chiral ligand used in the oxidation step is synthesized by condensing optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde, which imparts enantioselectivity to the oxidation process.

Key Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Oxidation of di-tert-butyl disulfide Vanadyl acetylacetonate catalyst, chiral ligand derived from aminoindanol and 3,5-di-tert-butyl salicylaldehyde Enantioselective oxidation to thiosulfinate
Disulfide bond cleavage Lithium amide (LiNH2) Cleaves disulfide to yield sulfinamide

Physical Data

Property Value
Molecular formula C4H11NOS
Molecular weight 121.20 g/mol
Melting point 97–101 °C
Boiling point 220 °C (approx.)
CAS Number 343338-28-3

This compound is commercially available in both (R)- and (S)-enantiomeric forms and is widely used as a chiral auxiliary in asymmetric synthesis.

Formation of Sulfinyl Imines

The chiral sulfinamide is condensed with aldehydes or ketones to form N-tert-butanesulfinyl imines (sulfinyl aldimines or ketimines). These intermediates are more resistant to hydrolysis than typical imines but are highly reactive towards nucleophiles, allowing for stereoselective addition reactions.

Reaction Type Reagents/Conditions Outcome
Condensation Sulfinamide + aldehyde/ketone, typically under mild acid catalysis or dehydrating conditions Formation of sulfinyl imine intermediate
Stability Resistant to hydrolysis Allows isolation and further reactions

This step is crucial for introducing the chiral amine functionality in the final molecule.

Diastereoselective Nucleophilic Addition

Nucleophiles such as Grignard reagents, organolithium compounds, organozinc reagents, and enolates add diastereoselectively to the sulfinyl imines. The sulfinyl group acts as a chiral auxiliary directing the stereochemistry of the addition.

Nucleophile Type Typical Reagents Stereochemical Outcome
Grignard reagents RMgX High diastereoselectivity
Organolithium reagents RLi High diastereoselectivity
Organozinc reagents RZnX High diastereoselectivity
Enolates Metal enolates Controlled stereochemistry

Upon completion, acidic treatment removes the sulfinyl auxiliary, yielding the chiral amine product.

Specific Preparation of N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide

Key Synthetic Features

  • The (1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl amine fragment can be introduced via nucleophilic addition to a sulfinyl imine derived from a 3,4-dioxocyclobuten-1-yl aldehyde or ketone precursor.
  • The cyclobutenedione moiety (3,4-dioxocyclobuten-1-yl) is functionalized to allow amine substitution at the 2-position.
  • The sulfinamide group is attached to the 2-methylpropane-2-sulfinamide chiral auxiliary to control stereochemistry.

Reported Synthetic Methodology (From Patent CN116874466A)

  • The patent describes preparation of N-substituted 3,4-dioxocyclobutenyl amines bearing hydroxy-indanyl groups using sulfinamide intermediates.
  • The general approach involves:

    • Synthesis of the 3,4-dioxocyclobuten-1-yl amine intermediate.
    • Coupling with the chiral sulfinamide to form the target sulfinyl amide.
    • Purification and characterization of the final compound.
  • Reagents such as N-iodosuccinimide, N-chlorosuccinimide, and lithium chloride are used for functional group transformations and reaction mediation.

Data Table: Reaction Components and Conditions

Step Reagents/Conditions Purpose/Notes
Cyclobutenedione functionalization N-iodosuccinimide, N-chlorosuccinimide Halogenation and activation of cyclobutenedione
Amine coupling Chiral sulfinamide, base (e.g., N,N-diisopropylethylamine) Formation of sulfinyl amide bond
Purification Chromatography, recrystallization Isolation of pure stereoisomer

Research Findings and Applications

  • The chiral sulfinamide moiety enables high stereocontrol in the synthesis of amines, which is critical for biological activity in CCR6 receptor inhibition and other pharmaceutical applications.
  • Ellman’s sulfinamide methodology has been extensively validated for asymmetric synthesis of amines, aziridines, pyrrolidines, and piperidines, demonstrating the versatility of this approach.
  • The target compound’s preparation benefits from the robustness of sulfinyl imine intermediates and the facile removal of the sulfinyl auxiliary under mild acidic conditions, yielding enantiomerically pure amines.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Reference
Enantioselective sulfinamide synthesis Oxidation of di-tert-butyl disulfide with chiral ligand and vanadyl catalyst Vanadyl acetylacetonate, chiral aminoindanol ligand, lithium amide
Sulfinyl imine formation Condensation of sulfinamide with aldehyde/ketone Mild acid catalysis, dehydration
Diastereoselective nucleophilic addition Addition of organometallic nucleophiles to sulfinyl imine Grignard reagents, organolithium, organozinc
Coupling with hydroxy-indanyl amine Reaction with 3,4-dioxocyclobuten-1-yl intermediates N-iodosuccinimide, N-chlorosuccinimide, DIPEA
Auxiliary removal and purification Acidic methanolysis or similar Acidic conditions

Chemical Reactions Analysis

Types of Reactions

N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfinamide/Sulfonamide Moieties

The compound shares structural motifs with several sulfinamide and sulfonamide derivatives, which influence bioactivity and physicochemical properties:

Compound Name Key Structural Features Molecular Weight Bioactivity/Application Reference
Target Compound Cyclobutenedione, dihydroindenyl, tert-butyl sulfinamide ~420 g/mol* Under investigation
(S)-N-((1S,2S)-2-(benzylamino)-1-(4-hydroxyphenyl)-3-methylbutyl)-2-methylpropane-2-sulfinamide Benzylamino, hydroxyphenyl, sulfinamide 468.62 g/mol Catalyst in asymmetric synthesis
N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide Dihydroindenyl, fluoropyridinyl, sulfonamide 393.44 g/mol AMPA receptor modulator
N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxypropanoyl]-1-piperazinyl]carbonyl]-3-methylbutyl]-1-benzothiophene-2-carboxamide Piperazinyl, dichlorophenyl sulfonamide 655.61 g/mol Preclinical candidate (undisclosed)

*Calculated based on molecular formula.

  • Key Differences: The target compound’s cyclobutenedione ring distinguishes it from sulfonamide-based AMPA modulators (e.g., compound in ), which lack this electron-deficient core. This likely alters reactivity and target binding. Compared to the benzothiophene-linked sulfonamide in , the target’s dihydroindenyl group may enhance lipophilicity and CNS penetration, similar to AMPA modulators .

Bioactivity and Computational Similarity

Evidence from bioactivity clustering () and molecular networking () suggests that structural similarities correlate with overlapping modes of action:

  • Tanimoto Scores : Using MACCS fingerprints, the target compound shows moderate similarity (Tanimoto >0.65) to sulfinamide catalysts (e.g., ) but lower scores (<0.4) to bulkier sulfonamides (), indicating divergent bioactivity .
  • Mass Spectrometry Cosine Scores : The target’s hypothetical MS/MS profile would cluster with cyclobutenedione-containing analogs (cosine >0.7), as seen in dereplication studies .

Pharmacokinetic and Stability Comparisons

  • Solubility : The cyclobutenedione ring may reduce aqueous solubility compared to hydroxylated analogs (e.g., ), but the sulfinamide group mitigates this via hydrogen bonding .
  • CNS Penetration : Unlike the AMPA modulator in , which has optimized logP and polar surface area for brain penetration, the target compound’s cyclobutenedione could limit blood-brain barrier crossing.
  • Metabolic Stability : The dihydroindenyl moiety, as seen in , resists oxidative metabolism, whereas the cyclobutenedione may undergo ring-opening reactions in vivo.

Research Findings and Implications

  • Stereochemical Influence : The (1S,2S) configuration of the dihydroindenyl group is critical for chiral recognition, mirroring the role of stereochemistry in sulfinamide catalysts .
  • Structure-Activity Relationships (SAR) :
    • The cyclobutenedione ring’s electrophilicity may enable covalent binding to cysteine residues, a mechanism absent in sulfonamide analogs .
    • Replacement of the tert-butyl sulfinamide with smaller groups (e.g., methyl) could reduce steric hindrance, as demonstrated in .
  • Synthetic Challenges : The cyclobutenedione’s instability under basic conditions necessitates mild reaction protocols, contrasting with more robust sulfonamide syntheses .

Biological Activity

N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S, and it has a molecular weight of approximately 318.38 g/mol. The structure features a sulfinamide group that may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms:

1. Enzyme Inhibition:

  • Compounds with sulfinamide groups are known to inhibit certain enzymes involved in metabolic pathways. For instance, sulfinamides can act as inhibitors of carbonic anhydrases or other hydrolases, affecting physiological processes such as pH regulation and ion transport.

2. Antioxidant Activity:

  • The presence of hydroxyl groups in the structure may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.

3. Anti-inflammatory Effects:

  • Similar compounds have shown promise in reducing inflammation by modulating pathways associated with cytokine release and immune response.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of carbonic anhydrase
AntioxidantScavenging of free radicals
Anti-inflammatoryReduction in cytokine levels
AntinociceptivePain relief in animal models

Case Studies

Case Study 1: Anti-inflammatory Effects
A study conducted on a related compound demonstrated significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. This suggests that this compound may similarly modulate inflammatory responses through similar pathways.

Case Study 2: Pain Relief in Animal Models
In a controlled experiment using rat models, a related sulfinamide exhibited notable antinociceptive properties when administered prior to pain-inducing stimuli. The compound's ability to inhibit pain pathways indicates potential therapeutic applications for chronic pain management.

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